molecular formula C9H12N2S B15059096 3-(Pyrrolidin-2-yl)pyridine-2-thiol

3-(Pyrrolidin-2-yl)pyridine-2-thiol

Cat. No.: B15059096
M. Wt: 180.27 g/mol
InChI Key: JDQJPUHIAURGFJ-UHFFFAOYSA-N
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Description

3-(Pyrrolidin-2-yl)pyridine-2-thiol is a heterocyclic compound that features both pyridine and pyrrolidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrrolidin-2-yl)pyridine-2-thiol typically involves the construction of the pyrrolidine ring followed by its attachment to the pyridine ring. One common method involves the reaction of 2-bromopyridine with pyrrolidine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Pyrrolidin-2-yl)pyridine-2-thiol undergoes various chemical reactions including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The hydrogen atoms on the pyridine ring can be substituted with various functional groups using electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Piperidine derivatives.

    Substitution: Halogenated or nitro-substituted pyridine derivatives.

Scientific Research Applications

3-(Pyrrolidin-2-yl)pyridine-2-thiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(Pyrrolidin-2-yl)pyridine-2-thiol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The pyridine ring can participate in π-π interactions, while the thiol group can form covalent bonds with cysteine residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Pyrrolidin-2-yl)pyridine
  • 2-(Pyrrolidin-2-yl)pyridine
  • 3-(Pyrrolidin-2-yl)pyrimidine

Uniqueness

3-(Pyrrolidin-2-yl)pyridine-2-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activity. The combination of pyridine and pyrrolidine rings also provides a versatile scaffold for the development of novel compounds with diverse applications.

Properties

Molecular Formula

C9H12N2S

Molecular Weight

180.27 g/mol

IUPAC Name

3-pyrrolidin-2-yl-1H-pyridine-2-thione

InChI

InChI=1S/C9H12N2S/c12-9-7(3-1-6-11-9)8-4-2-5-10-8/h1,3,6,8,10H,2,4-5H2,(H,11,12)

InChI Key

JDQJPUHIAURGFJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=CC=CNC2=S

Origin of Product

United States

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